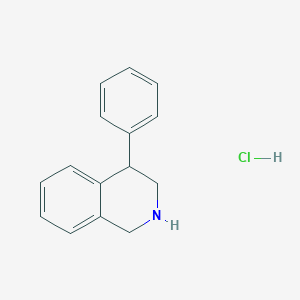

4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Übersicht

Beschreibung

4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C15H15N·HCl and a molecular weight of 245.75 g/mol It belongs to the class of isoquinoline alkaloids, which are known for their diverse biological activities

Wirkmechanismus

Target of Action

The primary target of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is the dopamine system . It acts as an inhibitor of dopamine release induced by methamphetamine .

Mode of Action

This compound interacts with the dopamine system by inhibiting the release of dopamine . This interaction results in a decrease in dopamine levels, which can affect various neurological processes.

Pharmacokinetics

It is known that the compound has a molecular weight of 24575 g/mol .

Result of Action

The inhibition of dopamine release by this compound can have various molecular and cellular effects. For example, it can influence neuronal signaling and potentially impact behaviors associated with the dopamine system, such as reward-seeking behavior .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 4-Phenyl-1,2,3,4-tetrahydroisochinolinhydrochlorid kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Pictet-Spengler-Reaktion, bei der Phenylethylamin mit einem Aldehyd in Gegenwart eines sauren Katalysators zu dem Tetrahydroisochinolin-Kern reagiert . Ein weiteres Verfahren umfasst die Bischler-Napieralski-Reaktion, die die Cyclisierung eines N-Acyl-Derivats von β-Phenylethylamin in Gegenwart eines Dehydratisierungsmittels wie Phosphoroxychlorid (POCl3) oder Zinkchlorid (ZnCl2) beinhaltet .

Industrielle Produktionsverfahren: Die industrielle Produktion von 4-Phenyl-1,2,3,4-tetrahydroisochinolinhydrochlorid beinhaltet typischerweise die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Auswahl von Reagenzien und Katalysatoren sowie die Reaktionstemperatur und -zeit werden sorgfältig gesteuert, um die Effizienz zu maximieren und Nebenprodukte zu minimieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 4-Phenyl-1,2,3,4-tetrahydroisochinolinhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu Chinolin-Derivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können sie in verschiedene Tetrahydroisochinolin-Derivate umwandeln.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.

Hauptprodukte: Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann die Oxidation Chinolin-Derivate ergeben, während die Reduktion verschiedene Tetrahydroisochinolin-Analoga produzieren kann .

Wissenschaftliche Forschungsanwendungen

4-Phenyl-1,2,3,4-tetrahydroisochinolinhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexer organischer Moleküle und Naturstoffanaloga verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 4-Phenyl-1,2,3,4-tetrahydroisochinolinhydrochlorid beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen. Es ist bekannt, dass es Neurotransmittersysteme, insbesondere Dopaminrezeptoren, moduliert, die eine entscheidende Rolle bei seinen neuroprotektiven und neurotoxischen Wirkungen spielen . Die Verbindung kann auch mit anderen zellulären Zielstrukturen interagieren, was zu verschiedenen biologischen Aktivitäten führt .

Ähnliche Verbindungen:

1,2,3,4-Tetrahydroisochinolin: Eine strukturell verwandte Verbindung mit ähnlichen biologischen Aktivitäten.

2-Phenyl-1,2,3,4-tetrahydroisochinolin: Ein weiteres Analogon, das in der organischen Synthese und der medizinischen Chemie verwendet wird.

Einzigartigkeit: 4-Phenyl-1,2,3,4-tetrahydroisochinolinhydrochlorid ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm unterschiedliche chemische und biologische Eigenschaften verleiht. Seine Phenylgruppe in der 4-Position verstärkt seine Fähigkeit, mit verschiedenen molekularen Zielstrukturen zu interagieren, was es zu einer wertvollen Verbindung in Forschung und Industrieanwendungen macht .

Vergleich Mit ähnlichen Verbindungen

1,2,3,4-Tetrahydroisoquinoline: A structurally related compound with similar biological activities.

2-Phenyl-1,2,3,4-tetrahydroisoquinoline: Another analog used in organic synthesis and medicinal chemistry.

Uniqueness: 4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group at the 4-position enhances its ability to interact with various molecular targets, making it a valuable compound in research and industrial applications .

Biologische Aktivität

4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (4-PTIQ) is a compound of significant interest due to its biological activities, particularly in the context of neuropharmacology. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on diverse research findings.

- Molecular Weight : 245.75 g/mol

- Chemical Structure : 4-PTIQ is characterized by a tetrahydroisoquinoline backbone with a phenyl group at the 4-position.

4-PTIQ has been identified primarily as an inhibitor of dopamine release induced by methamphetamine. This inhibition suggests a potential role in modulating dopaminergic signaling, which is crucial in various neuropsychiatric disorders.

Key Findings:

- In studies involving rat models, 4-PTIQ was shown to inhibit methamphetamine-induced dopamine release in the nucleus accumbens without affecting the dopamine levels elevated by high concentrations of other uptake inhibitors like cocaine and nomifensine .

- The compound's selectivity for the (4S)-enantiomer has been linked to its biological activity, highlighting the importance of stereochemistry in its pharmacological effects .

Biological Activity Overview

Case Studies and Research Findings

- Dopamine Release Inhibition :

-

Neurotoxicity Assessment :

- Research involving 3D neurosphere cultures indicated that certain tetrahydroisoquinolines could either exacerbate or mitigate neurotoxic effects depending on their specific structure. While some THIQs are neurotoxic, others like 4-PTIQ may offer protective benefits, particularly through antioxidant mechanisms .

- Stereochemical Influence :

Therapeutic Implications

Given its inhibitory effects on dopamine release and potential neuroprotective properties, 4-PTIQ may have therapeutic applications in treating:

- Addiction Disorders : By modulating dopaminergic activity.

- Neurodegenerative Diseases : Due to its antioxidant properties and ability to protect against oxidative stress.

Eigenschaften

IUPAC Name |

4-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N.ClH/c1-2-6-12(7-3-1)15-11-16-10-13-8-4-5-9-14(13)15;/h1-9,15-16H,10-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYCOJKPDBCMVPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CN1)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of (4RS)-6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride revealed by its crystal structure?

A1: The crystal structure analysis of (4RS)-6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, as reported in the study [], highlights several important structural details:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.